Cas no 108446-63-5 ((E)-1-(1-(1,1'-Biphenyl-4-yl)ethylidene)-2-phenylhydrazine)

(E)-1-(1-(1,1'-ビフェニル-4-イル)エチリデン)-2-フェニルヒドラジンは、有機合成中間体として重要な化合物です。ビフェニル基とフェニルヒドラジン構造を有し、分子内に共役系を形成するため、光電子材料や液晶材料の開発において有用な特性を示します。特に、分子設計の柔軟性が高く、官能基の修飾により物性の精密制御が可能です。高い熱安定性と化学的安定性を兼ね備えており、高温環境下での応用にも適しています。また、不斉合成の構築ブロックとしても利用可能で、医薬品中間体や機能性材料の開発において重要な役割を果たします。

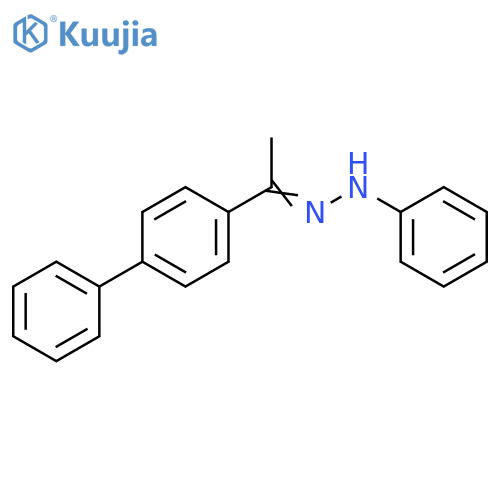

108446-63-5 structure

商品名:(E)-1-(1-(1,1'-Biphenyl-4-yl)ethylidene)-2-phenylhydrazine

CAS番号:108446-63-5

MF:C20H18N2

メガワット:286.370324611664

CID:1186005

(E)-1-(1-(1,1'-Biphenyl-4-yl)ethylidene)-2-phenylhydrazine 化学的及び物理的性質

名前と識別子

-

- Ethanone, 1-[1,1'-biphenyl]-4-yl-, phenylhydrazone

- biphenyl methyl ketone phenyl hydazone

- (E)-1-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-2-phenylhydrazine

- (E)-1-(1-(1,1'-Biphenyl-4-yl)ethylidene)-2-phenylhydrazine

-

- インチ: 1S/C20H18N2/c1-16(21-22-20-10-6-3-7-11-20)17-12-14-19(15-13-17)18-8-4-2-5-9-18/h2-15,22H,1H3

- InChIKey: ICWRSFPYBLRCKX-UHFFFAOYSA-N

- ほほえんだ: C(=NNC1=CC=CC=C1)(C1=CC=C(C2=CC=CC=C2)C=C1)C

(E)-1-(1-(1,1'-Biphenyl-4-yl)ethylidene)-2-phenylhydrazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B398180-10mg |

(E)-1-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-2-phenylhydrazine |

108446-63-5 | 10mg |

$ 1499.00 | 2023-04-18 | ||

| TRC | B398180-1mg |

(E)-1-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-2-phenylhydrazine |

108446-63-5 | 1mg |

$ 190.00 | 2023-04-18 |

(E)-1-(1-(1,1'-Biphenyl-4-yl)ethylidene)-2-phenylhydrazine 関連文献

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

3. Water

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

108446-63-5 ((E)-1-(1-(1,1'-Biphenyl-4-yl)ethylidene)-2-phenylhydrazine) 関連製品

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 81216-14-0(7-bromohept-1-yne)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量